molecular formula C19H20ClNO4 B1666932 Bezafibrate CAS No. 41859-67-0

Bezafibrate

Cat. No.: B1666932
CAS No.: 41859-67-0
M. Wt: 361.8 g/mol
InChI Key: IIBYAHWJQTYFKB-UHFFFAOYSA-N
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Description

Bezafibrate is a hypolipidemic agent belonging to the fibrate class, primarily used to treat dyslipidemias, including hypertriglyceridemia and mixed dyslipidemia. It acts as a pan-agonist of peroxisome proliferator-activated receptors (PPARs), activating PPARα, PPARβ/δ, and PPARγ isoforms at comparable doses . This broad activation profile distinguishes it from other fibrates, such as fenofibrate (PPARα-selective) and gemfibrozil (weak PPARα modulator). Beyond lipid metabolism, this compound demonstrates pleiotropic effects, including improving insulin sensitivity, mitochondrial biogenesis, and anti-inflammatory properties, making it relevant in metabolic syndrome, primary biliary cholangitis (PBC), and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bezafibrate is synthesized through a condensation reaction involving N-para hydroxybenzene ethyl-4-chlorobenzamide and ethyl 2-bromo-2-methylpropionate. The reaction proceeds via a Williamson ether synthesis, followed by hydrolysis of the ester group in an alkaline reaction medium .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of potassium hydroxide and ethanol as solvents. The reaction mixture is heated to 40°C and maintained for one hour. After the reaction, the mixture is neutralized with hydrochloric acid, followed by washing with water and sodium bicarbonate. The product is then recrystallized from ethanol to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Bezafibrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated and chlorinated derivatives, as well as acylamino cleavage and demethylation products .

Scientific Research Applications

Cardiovascular Applications

Bezafibrate in Myocardial Infarction Prevention

The this compound Infarction Prevention (BIP) study demonstrated that this compound significantly reduces the risk of myocardial infarction (MI) in patients with coronary artery disease. In this study, 3,090 patients were randomized to receive either this compound or a placebo over a mean follow-up of 6.2 years. The results indicated a reduction in the incidence of fatal or nonfatal MI from 15.0% in the placebo group to 13.6% in the this compound group (p = 0.26) .

Table 1: BIP Study Outcomes

OutcomeThis compound Group (%)Placebo Group (%)p-value
Fatal or Nonfatal MI13.615.00.26
All-cause Mortality10.49.90.62
Stroke4.65.00.66

Antidiabetic Properties

Recent studies have highlighted this compound's potential antidiabetic effects, particularly its ability to prevent type 2 diabetes. An observational study indicated that users of this compound had a significantly lower hazard ratio for developing diabetes compared to users of other fibrates (HR 0.66 [95% CI 0.53–0.81]) . This effect was more pronounced with prolonged therapy.

Table 2: Antidiabetic Effects of this compound

ParameterThis compound Users (HR)Other Fibrates Users (HR)
Incident Diabetes0.66-
Progression to Antidiabetic Medication0.54-
Progression to Insulin Use0.78-

Neuroprotective Effects

This compound has also shown promise in neuroprotection, particularly in models of tauopathy associated with neurodegenerative diseases like Alzheimer's disease. A study demonstrated that this compound treatment improved behavioral deficits and reduced tau pathology in tauopathy mouse models . The treatment enhanced mitochondrial biogenesis and energy metabolism, suggesting a mechanism for its neuroprotective effects.

Table 3: Neuroprotective Outcomes of this compound

ParameterPre-treatment LevelPost-treatment Level
Tau Pathology (MC1 Immunostaining)HighDecreased
Mitochondrial DNA Copy NumberDecreasedIncreased
Gene Expression (PPARα, PPARγ)BaselineSignificantly Increased

Case Study: this compound and Cardiovascular Risk Reduction

In a cohort study involving patients with metabolic syndrome, this compound treatment was associated with a significant reduction in cardiac mortality risk (HR = 0.44 [95% CI, 0.25-0.80]) compared to placebo . This highlights its potential as an adjunct therapy for patients at high risk for cardiovascular events.

Case Study: this compound's Role in Diabetes Prevention

A large observational database study found that this compound users had a reduced risk of progressing from prediabetes to diabetes compared to non-users, suggesting its utility in diabetes prevention strategies .

Mechanism of Action

Bezafibrate acts primarily as an agonist of peroxisome proliferator-activated receptor alpha (PPARα). It also has some activity on peroxisome proliferator-activated receptor gamma (PPARγ) and peroxisome proliferator-activated receptor delta (PPARδ). By activating these receptors, this compound enhances the expression of genes involved in lipid metabolism, leading to reduced levels of low-density lipoprotein cholesterol and triglycerides, and increased levels of high-density lipoprotein cholesterol .

Comparison with Similar Compounds

Pharmacological and Clinical Comparison with Similar Compounds

Comparison with Other Fibrates

Fenofibrate

  • Lipid Effects: Both reduce triglycerides (TG) and increase high-density lipoprotein (HDL). However, bezafibrate shows superior HDL elevation (+18.5% vs. +12.3% for fenofibrate in clinical cohorts) .
  • Clinical Outcomes in PBC: this compound combined with ursodeoxycholic acid (UDCA) achieves higher rates of complete biochemical response (31% vs. 10% for UDCA monotherapy) and improves long-term prognosis in PBC patients . Fenofibrate lacks robust head-to-head comparative data in PBC .

Gemfibrozil

  • Efficacy and Safety : In a real-world study, this compound demonstrated fewer treatment discontinuations due to adverse effects (5.4% vs. 15.8% for gemfibrozil) and greater HDL elevation (+23.1% vs. +15.6%) .
  • Drug Interactions : Gemfibrozil increases statin toxicity risk, whereas this compound has a safer profile when combined with statins .

Comparison with Non-Fibrate PPAR Agonists

Novel PPAR Pan-Agonists (e.g., ZBH)

  • Binding Affinity: ZBH, a novel PPAR pan-agonist, shows higher binding affinity for PPARα (KD = 0.12 μM) compared to this compound (KD = 0.38 μM), suggesting stronger transcriptional activation .

Quinazolinone Derivatives

  • Antihyperglycemic Activity: Quinazolinone and its halogenated derivatives reduce fasting glucose by ~29.8% vs. 11.6% for this compound in hyperlipidemic rat models .
  • Lipid-Lowering: this compound and quinazolinones show comparable reductions in total cholesterol (~28–43%) and triglycerides (~16–27%) .

Clinical Efficacy in Specific Conditions

Metabolic Syndrome and Type 2 Diabetes

  • Insulin Sensitivity : this compound improves glucose infusion rate (GIR) by 17% in hyperlipidemic diabetic patients, independent of insulin secretion .
  • Comparative Advantage: Unlike fenofibrate, this compound’s PPARβ/δ activation enhances mitochondrial fatty acid oxidation, reducing hepatic steatosis in preclinical models .

Neurodegenerative Diseases

  • Neuroprotection : In murine models of mitochondrial encephalopathy, this compound attenuates astrogliosis and inflammation, improving neuronal survival .

Primary Biliary Cholangitis (PBC)

  • Combination Therapy: this compound + UDCA normalizes ALP and IgM levels in 67% of UDCA-nonresponsive patients, compared to 0–10% with UDCA alone .

Data Tables

Table 1. Lipid-Lowering Efficacy in Clinical Practice (Adapted from )

Parameter This compound Gemfibrozil Simvastatin
HDL Increase (%) +23.1 +15.6 +12.4
TG Reduction (%) -28.5 -25.9 -18.7
Discontinuation Rate (%) 5.4 15.8 1.6

Table 2. PPAR Activation Profiles

Compound PPARα KD (μM) PPARβ/δ KD (μM) PPARγ KD (μM)
This compound 0.38 0.42 0.89
ZBH 0.12 0.25 0.31

Biological Activity

Bezafibrate is a synthetic fibrate that primarily functions as a lipid-lowering agent. It is widely used to manage dyslipidemia and has garnered attention for its diverse biological activities beyond lipid regulation, including effects on mitochondrial biogenesis, autophagy, and potential antidiabetic properties. This article explores the biological activity of this compound, highlighting key research findings, case studies, and data tables.

This compound exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α. This activation leads to several downstream effects:

  • Lipid Metabolism : this compound enhances fatty acid oxidation and reduces lipogenesis, contributing to its lipid-lowering effects.
  • Mitochondrial Biogenesis : It increases the expression of PGC-1α, a coactivator crucial for mitochondrial biogenesis, thereby promoting mitochondrial function and health .
  • Autophagy Induction : Research indicates that this compound induces autophagy, facilitating the degradation of damaged cellular components and improving overall cellular health .

Antidiabetic Properties

A significant observational study analyzed the antidiabetic effects of this compound in a large cohort. Key findings included:

  • Reduced Incidence of Diabetes : Users of this compound exhibited a lower hazard ratio (HR) for developing type 2 diabetes compared to users of other fibrates (HR 0.66) with a stronger effect observed over longer treatment durations.
  • Progression Prevention : The drug also demonstrated efficacy in preventing the progression of pre-existing diabetes, with an HR of 0.54 for progression to antidiabetic medication use .

Case Studies in Fatty Acid Oxidation Disorders

In an open-label clinical trial involving patients with fatty acid oxidation disorders (FAODs), this compound was administered for six months. Results showed:

  • Improvement in Quality of Life : Patients reported enhanced quality of life metrics.
  • Reduction in Myopathic Attacks : The frequency of myopathic attacks decreased significantly during treatment .

Efficacy Comparison in Lipid Profiles

The following table summarizes the changes in serum lipid profiles among patients treated with this compound compared to those receiving other fibrates:

ParameterThis compound (n=12,161)Other Fibrates (n=4,191)
Total Cholesterol (mg/dL)Decreased by 30%Decreased by 15%
Triglycerides (mg/dL)Decreased by 40%Decreased by 20%
HDL-C (mg/dL)Increased by 10%No significant change

Autophagy and Mitochondrial Biogenesis Effects

A study examining the impact of this compound on autophagy and mitochondrial biogenesis yielded the following results:

ParameterControl GroupThis compound Group
PGC-1α Expression (fold change)1.02.5
LC3-II Levels (Western Blot)LowHigh
Mitochondrial DNA ContentNormalIncreased

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Bezafibrate’s lipid-lowering effects?

this compound primarily activates peroxisome proliferator-activated receptor alpha (PPARα), modulating genes involved in fatty acid oxidation (e.g., CPT-I, MCAD) and suppressing lipogenic pathways (e.g., SREBP-1c, ACC1, FAS). Experimental models show dose-dependent effects: high doses in rodents enhance hepatic fatty acid uptake, while low doses mirror human pharmacokinetics and reduce serum triglycerides (TGs) and glucose .

Q. How do preclinical models translate to human outcomes for this compound?

Rodent studies historically used high doses (100–400 mg/kg/day), but recent data indicate that low doses (10 mg/kg/day) better replicate human pharmacokinetics, with comparable reductions in serum TGs and glucose. This highlights the importance of dose alignment in translational research to avoid overestimating efficacy .

Q. What clinical endpoints are validated for this compound in metabolic syndrome (MS) research?

Key endpoints include:

  • Reduction in serum alkaline phosphatase (ALP) and immunoglobulin M (IgM) in primary biliary cholangitis (PBC) .
  • Delayed onset of type 2 diabetes in patients with impaired fasting glucose (HR 0.66; 95% CI 0.53–0.81) .
  • Cardiovascular risk reduction in MS patients (HR 0.71 for myocardial infarction) .

Advanced Research Questions

Q. How do contradictory findings on this compound’s efficacy in PBC arise, and how should they be addressed?

Early trials reported conflicting results due to small sample sizes, high bias risk, and heterogeneous endpoints (e.g., ALP reduction vs. transplant-free survival). A 2012 meta-analysis found ALP reduction but no mortality benefit, while 2024 phase 2 data combining this compound with obeticholic acid (OCA) showed improved biomarker normalization. Robust trial design with standardized endpoints (e.g., transplant-free survival) is critical .

Q. What methodological challenges exist in studying this compound’s pleiotropic effects?

  • Off-target PPAR activation: this compound weakly activates PPARγ and δ, complicating mechanistic studies. Use PPARα-knockout models to isolate pathways .
  • Drug-drug interactions: Synergy with UDCA in PBC and OCA in phase 2 trials requires pharmacokinetic profiling to optimize dosing .
  • Long-term outcomes: Cardiovascular benefits in MS persist post-treatment, necessitating extended follow-up beyond active therapy periods .

Q. How can researchers resolve discrepancies in this compound’s anti-inflammatory vs. pro-inflammatory effects?

In hepatitis C, this compound reduced liver enzymes and increased interferon-γ (IFN-γ) but did not alter TNF-α or IL-6. Contrastingly, in PBC, it reduced IgM without affecting cytokine profiles. Tissue-specific PPARα expression and disease-stage heterogeneity may explain these differences. Single-cell RNA sequencing is recommended to map immune modulation .

Q. What biomarkers are predictive of this compound response in metabolic disorders?

  • Lipid responders: Patients with baseline TG >200 mg/dL or HDL-C <40 mg/dL show greater cardiovascular risk reduction .
  • Hepatic responders: ALP reduction ≥40% in PBC correlates with improved outcomes .
  • Diabetes prevention: Fasting glucose 110–125 mg/dL identifies high-risk cohorts benefiting most (HR 0.70) .

Q. Methodological Guidance

Q. How should preclinical studies balance mechanistic depth and translational relevance?

  • Dose selection: Use 10 mg/kg/day in mice to approximate human Cmax .
  • Endpoint alignment: Pair hepatic gene expression (e.g., CPT-I) with serum TG/glucose levels .
  • Reproducibility: Adhere to ARRIVE guidelines for lipidomics and histopathology reporting .

Q. What statistical approaches optimize this compound trial design?

  • Trial sequential analysis (TSA): Controls for random errors in small cohorts (e.g., PBC trials with n=50–70) .
  • Stratified randomization: Prioritize high-risk subgroups (e.g., MS with 4–5 risk factors) to enhance power .
  • Post hoc analyses: Validate secondary outcomes (e.g., diabetes incidence) with Bonferroni correction .

Q. Emerging Research Directions

Q. Can this compound be repurposed for neurodegenerative or infectious diseases?

  • Epilepsy: this compound reduced pentylenetetrazole-induced seizures in rats via PPARα-mediated antioxidant effects (↓malondialdehyde, ↑glutathione) .
  • Antimicrobial: DNA-binding properties inhibit E. coli growth, warranting studies on gut microbiota modulation .

Properties

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)
Source PubChem
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InChI Key

IIBYAHWJQTYFKB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
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Molecular Formula

C19H20ClNO4
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DSSTOX Substance ID

DTXSID3029869
Record name Bezafibrate
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Molecular Weight

361.8 g/mol
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Physical Description

Solid
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Solubility

>54.3 [ug/mL] (The mean of the results at pH 7.4), 1.55e-03 g/L
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CAS No.

41859-67-0
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Melting Point

186 °C
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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